3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
Description
This compound is a cyclopropanecarboxamide derivative featuring a dichloroethenyl group, a dimethyl-substituted cyclopropane ring, and a tertiary amide linkage. The amide nitrogen is substituted with a 4-(dimethylamino)benzyl group and a sulfone-containing tetrahydrothiophene moiety.
Properties
Molecular Formula |
C21H28Cl2N2O3S |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H28Cl2N2O3S/c1-21(2)17(11-18(22)23)19(21)20(26)25(16-9-10-29(27,28)13-16)12-14-5-7-15(8-6-14)24(3)4/h5-8,11,16-17,19H,9-10,12-13H2,1-4H3 |
InChI Key |
LZUWCOVXTHCZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves multiple steps. One common method includes the base-catalyzed condensation of 2-methyl-3,5,5-trichloro-4-penten-2-ol with acetate derivatives such as malonic esters, acetoacetic esters, and benzoylacetate . The reaction conditions typically involve the use of a strong base like sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide
- Structure : Cyclopropene carboxamide with bromophenyl and diethylamide substituents.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield) under mild conditions .
- Key Differences : Lacks the dichloroethenyl group and sulfone-containing substituents. The cyclopropene ring (unsaturated) contrasts with the saturated dimethylcyclopropane in the target compound.
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Cyclopropane carboxamide with phenoxy and phenyl substituents.
- Synthesis: Derived from N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide via reaction with 4-methoxyphenol (78% yield, diastereomeric ratio 23:1) .
- Key Differences: Features a phenoxy group instead of dichloroethenyl and lacks the sulfone moiety.
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
- Structure : Cyclopropanecarboxylic acid derivative with dichlorophenyl urea substituents.
- Use : Registered pesticide (plant growth regulator) .
- Key Differences : Carboxylic acid instead of carboxamide; urea linkage replaces the tertiary amide.
Physicochemical and Spectroscopic Properties
NMR Analysis
- Target Compound: No NMR data provided. However, analogous cyclopropane derivatives (e.g., compounds 1 and 7 in ) show distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) due to substituent-induced electronic effects .
- 1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide : Crystalline solid (mp 102.2–102.5°C) with Rf 0.23 in hexanes/EtOAc .
Elemental Analysis
Biological Activity
The compound 3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It contains several functional groups that contribute to its biological activity:
- Dichloroethenyl group : Known for its reactivity and potential antimicrobial properties.
- Dimethylamino group : Often associated with enhanced solubility and biological activity.
- Tetrahydrothiophene moiety : Imparts unique chemical properties that may influence interaction with biological targets.
- Cyclopropane ring : A three-membered carbon structure that can affect the compound's conformation and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against a range of pathogens. For instance, derivatives containing the dichloroethenyl group are often investigated for their antimicrobial properties.
- Anticancer Potential : The unique structure may allow for interaction with specific cellular pathways involved in cancer progression. Some related compounds have demonstrated cytotoxic effects on cancer cell lines.
- Antituberculosis Effects : Preliminary studies suggest that compounds with similar functionalities may serve as potential antituberculosis agents. Molecular docking studies have indicated favorable interactions with target proteins involved in tuberculosis pathogenesis .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Enzyme Inhibition : The presence of the dimethylamino group may enhance binding to active sites of enzymes critical in disease processes.
- Cell Membrane Disruption : The dichloroethenyl moiety may facilitate penetration into bacterial membranes, leading to cell lysis.
Comparative Analysis with Related Compounds
A comparative analysis highlights the distinctiveness of this compound in relation to others:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Contains similar dichloroethenyl group | Antimicrobial |
| (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxamide | Similar cyclopropane structure | Potential anticancer effects |
| 4-(dimethylamino)benzaldehyde | Contains dimethylamino group | Precursor for synthesis |
This table illustrates how the complex multi-functional structure of the target compound may confer unique biological properties not present in simpler analogs.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of related compounds:
- Antimicrobial Studies : Research has shown that derivatives with dichloroethenyl groups exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell walls.
- Cytotoxicity Assays : In vitro assays have demonstrated that certain analogs induce apoptosis in cancer cell lines. The presence of the tetrahydrothiophene moiety appears to enhance cytotoxic effects by interfering with cellular signaling pathways.
- Molecular Docking Studies : Computational models indicate strong binding affinities to key proteins involved in tuberculosis infection processes. This suggests potential for development as a therapeutic agent against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
